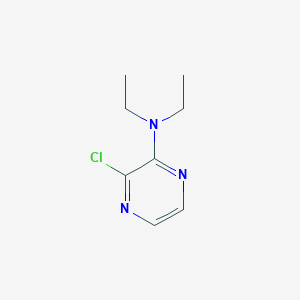

3-chloro-N,N-diethylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-diethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQQDESKYWHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Potential Research Applications

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring in 3-chloro-N,N-diethylpyrazin-2-amine is electron-deficient due to the presence of the two nitrogen atoms and the chlorine atom. This electronic nature dictates its reactivity. The remaining chlorine atom can potentially undergo further nucleophilic substitution reactions, although likely under harsher conditions than the first substitution. The nitrogen atoms of the pyrazine ring can act as bases or ligands for metal coordination.

Reactivity of the Amino and Chloro Substituents

The diethylamino group is a key functional group that can influence the molecule's properties. The nitrogen atom's lone pair can participate in chemical reactions, and the ethyl groups provide steric bulk. The chloro substituent is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkyl, or other groups. This reactivity makes this compound a potentially valuable intermediate in the synthesis of more complex molecules.

Potential as a Building Block in Medicinal Chemistry

Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. nih.gov The structural features of this compound, including the pyrazine core, the chloro leaving group, and the diethylamino moiety, make it a promising scaffold for the synthesis of novel compounds with potential therapeutic applications. By modifying the structure at the chloro position or by derivatizing the amino group, a library of new compounds could be generated for biological screening. For instance, related 3-chloropyrazine-2-carboxamide (B1267238) derivatives have been investigated for their antimycobacterial and antibacterial activities. nih.gov

Applications in Materials Science

The pyrazine ring is also a component in various functional materials. The ability of this compound to undergo further reactions, particularly polymerization or incorporation into larger conjugated systems, suggests its potential utility in the development of new organic electronic materials, such as those for use in organic light-emitting diodes (OLEDs) or as sensors. The nitrogen atoms in the pyrazine ring can also be utilized for the formation of metal-organic frameworks (MOFs).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the molecular structure of 3-chloro-N,N-diethylpyrazin-2-amine.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the diethylamino group and the pyrazine (B50134) ring. The ethyl protons would typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom, likely placing them in the downfield region. The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the chloro and diethylamino substituents. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate resonance. The chemical shifts are indicative of the electronic environment of each carbon. Carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at higher chemical shifts (downfield). huji.ac.iludel.eduoregonstate.edu The pyrazine ring carbons are expected in the aromatic region, with the carbon bearing the chlorine atom showing a significant downfield shift. The methylene and methyl carbons of the diethylamino group will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on known substituent effects on pyrazine and related heterocyclic systems. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H₅ | 7.8 - 8.2 | - |

| Pyrazine-H₆ | 7.6 - 8.0 | - |

| -N(CH₂CH₃)₂ | 3.4 - 3.8 (quartet) | 40 - 45 |

| -N(CH₂CH₃)₂ | 1.2 - 1.5 (triplet) | 12 - 15 |

| Pyrazine-C₂ | - | 150 - 155 |

| Pyrazine-C₃ | - | 145 - 150 |

| Pyrazine-C₅ | - | 130 - 135 |

| Pyrazine-C₆ | - | 125 - 130 |

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the pyrazine ring, the C-Cl bond, and the N,N-diethylamino group.

The pyrazine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic protons are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org The C=N and C=C stretching vibrations within the pyrazine ring are expected to appear in the 1600-1400 cm⁻¹ range. The presence of substituents will influence the exact positions of these bands.

The C-Cl stretching vibration is a key indicator of the chloro-substitution and is expected to give a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. The vibrations of the diethylamino group will include C-H stretching of the ethyl groups around 2970-2850 cm⁻¹ and C-N stretching vibrations. libretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are predicted values based on data from related substituted pyrazines and amines. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2970 - 2850 | Strong |

| C=N/C=C Ring Stretch | 1600 - 1400 | Medium to Strong |

| CH₂ Bending | ~1450 | Medium |

| CH₃ Bending | ~1380 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.researchgate.netcapes.gov.bracs.orgmontana.edu

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrazine and its derivatives are known to exhibit characteristic n→π* and π→π* transitions. The n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, are typically of lower energy and appear at longer wavelengths. The π→π* transitions are of higher energy and occur at shorter wavelengths.

For this compound, the presence of the chloro and diethylamino substituents will influence the energies of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyrazine. The diethylamino group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the π→π* transition. The chloro group, being electron-withdrawing, will also perturb the electronic structure. The solvent environment can also significantly affect the positions of the absorption bands. montana.edu

Table 3: Expected UV-Vis Absorption Maxima for this compound (Note: These are estimated ranges based on the electronic properties of pyrazine and its derivatives.)

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| n→π | 320 - 340 | Low |

| π→π | 260 - 280 | High |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis.asianpubs.orgresearchgate.netresearchgate.netnist.govjcsp.org.pkresearchgate.netsapub.orgnih.govwhitman.eduarkat-usa.org

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂ClN₃), the molecular ion peak (M⁺) would be expected at m/z 185, with an M+2 peak of approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N-alkyl amines is the α-cleavage, leading to the loss of a methyl or ethyl radical from the diethylamino group. Loss of the entire diethylamino group is also possible. Another likely fragmentation pathway involves the loss of a chlorine radical. Subsequent fragmentation of the pyrazine ring would lead to smaller, characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound (Note: These are predicted fragments based on common fragmentation patterns of related compounds.)

| m/z | Proposed Fragment |

| 185/187 | [M]⁺ (Molecular Ion) |

| 170/172 | [M - CH₃]⁺ |

| 156/158 | [M - C₂H₅]⁺ |

| 150 | [M - Cl]⁺ |

| 113 | [M - N(C₂H₅)₂]⁺ |

X-ray Diffraction Studies of Crystalline Pyrazine Derivatives.nih.govresearchgate.netelectronicsandbooks.comnih.gov

For instance, X-ray studies on pyrazine itself show a planar ring structure. In substituted pyrazines, the substituents can cause minor distortions in the ring geometry. An X-ray crystal structure of this compound would precisely determine the planarity of the pyrazine ring, the conformation of the diethylamino group, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.govnih.gov

Table 5: Typical Bond Lengths (Å) and Angles (°) in Substituted Pyrazine Rings from X-ray Diffraction (Based on published data for various pyrazine derivatives)

| Bond/Angle | Typical Value |

| C-C (ring) | 1.37 - 1.39 Å |

| C-N (ring) | 1.33 - 1.35 Å |

| C-Cl | 1.72 - 1.75 Å |

| C-N (exocyclic) | 1.35 - 1.40 Å |

| N-C-C (ring) | 121 - 123° |

| C-N-C (ring) | 115 - 117° |

Applications in Materials Science and Coordination Chemistry

Pyrazine (B50134) Derivatives as Ligands in Coordination Chemistry

The nitrogen atoms in the pyrazine ring are effective donors for coordinating with metal ions, making pyrazine and its derivatives exemplary ligands in coordination chemistry. mdpi.com The substituents on the pyrazine ring, such as the chloro and amino groups found in 3-chloro-N,N-diethylpyrazin-2-amine, play a crucial role in modulating the electronic properties and structural outcomes of the resulting metal complexes.

The synthesis of metal-pyrazine complexes involves the reaction of a pyrazine derivative with a metal salt, often a transition metal halide or acetate. nih.govnih.gov For chloro-substituted pyrazin-2-amine ligands, complexes with copper(I) bromide have been synthesized via an in situ redox process where the ligands are reacted with CuBr₂. mdpi.com This method yields crystalline coordination polymers in moderate to high yields.

Similarly, ruthenium(III) complexes have been prepared using various pyrazine derivatives, including 2-amino-5-bromo-3-(methylamino)pyrazine, a compound structurally related to the subject molecule. scispace.comrsc.org The synthesis typically involves reacting the ligand with a ruthenium salt in a suitable solvent. scispace.comrsc.org In another example, a pyrazine-based pincer ligand, (2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine), was reacted with FeBr₂ to produce a well-defined iron(II) complex. acs.org

The design of these complexes often targets specific coordination geometries and functionalities. For instance, pyrazine ligands can act as monodentate ligands, coordinating through one nitrogen atom, or as bridging (μ₂) ligands, linking two metal centers through their N1 and N4 atoms to form chains or sheets. mdpi.comrsc.org The specific coordination mode is influenced by the ligand's substituents and the reaction conditions.

The characterization of metal-pyrazine complexes relies on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the pyrazine ligand to the metal center. rsc.org Shifts in the vibrational frequencies of the pyrazine ring and the amino group upon complexation provide evidence of bonding. For example, in Ru(III) complexes with pyrazine-2-thiocarboxamide, the disappearance of bands associated with the NH₂ group confirmed its participation in coordination. scispace.com

The table below summarizes key structural features of copper(I) bromide complexes formed with various chloro-substituted pyrazin-2-amine ligands, which serve as analogues for this compound.

| Ligand | Complex | Coordination Mode | Cu(I) Geometry | Structural Motif |

|---|---|---|---|---|

| 5-chloro-pyrazin-2-amine | [CuBr(5-Cl-pz-2-NH₂)] | μ₂-N,N' Bridging | Distorted Tetrahedral | 1D Linear Chains |

| 6-chloro-pyrazin-2-amine | [CuBr(6-Cl-pz-2-NH₂)] | μ₂-N,N' Bridging | Distorted Tetrahedral | 1D Linear Chains |

| 3,6-dichloro-pyrazin-2-amine | [CuBr(3,6-Cl₂-pz-2-NH₂)] | Monodentate | Distorted Tetrahedral | 2D Sheet Structure |

| 5,6-dichloro-pyrazin-2-amine | [CuBr(5,6-Cl₂-pz-2-NH₂)] | Monodentate | Distorted Tetrahedral | 2D Sheet Structure |

Pyrazine-Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazine-based ligands are highly effective in this context, contributing to the framework's stability, porosity, and functional properties, particularly in the realm of luminescence and energy transfer. researchgate.netchinesechemsoc.org

A key design principle in luminescent MOFs is the "antenna effect," where the organic linker absorbs light energy and efficiently transfers it to the emissive metal center. nih.govacs.org Pyrazine functionalization of linkers is a powerful strategy to enhance this process. nih.govacs.orgnih.gov Replacing a standard benzene (B151609) core with a pyrazine ring in a linker has been shown to markedly improve energy transfer from the linker to the metal cluster. nih.gov

The introduction of an electron-rich pyrazine unit into a europium-based MOF (Eu-MOF) significantly facilitated the antenna effect, leading to a substantial boost in luminescence. acs.org Another design principle involves using the nitrogen sites of the pyrazine ligand to modulate the coordination environment of the metal cluster. In iron-based MOFs, introducing pyrazine-dicarboxylic acid as a co-ligand creates O-Fe-N coordination sites with lower binding energy, which in turn lowers the activation barrier for catalytic processes. nih.govresearchgate.net This demonstrates how pyrazine functionalization can be used to fine-tune the electronic structure and reactivity of the MOF's active sites. nih.govresearchgate.net

The enhanced energy transfer achieved through pyrazine functionalization directly translates to superior luminescence properties. rsc.org In a comparative study, two isostructural Eu-MOFs were synthesized, one with a standard benzene-based linker and another with a pyrazine-functionalized linker. nih.govacs.org The pyrazine-containing MOF, JNU-220, exhibited a luminescence emission almost 30 times greater than its benzene-based counterpart, JNU-219. nih.govacs.org This dramatic increase is attributed to the more efficient energy transfer from the pyrazine-functionalized linker to the Eu³⁺ ions. acs.org

This enhanced luminescence makes pyrazine-functionalized MOFs highly effective as chemical sensors. The JNU-220 MOF demonstrated outstanding performance in the ratiometric luminescence sensing of phosphate (B84403) ions in aqueous solutions, achieving a very low detection limit of 0.22 μM. nih.govacs.org The high emission intensity and sensitivity highlight the significant potential of incorporating pyrazine derivatives into the design of advanced luminescent materials. nih.govresearchgate.net

The table below compares the luminescence properties of a pyrazine-functionalized Eu-MOF with a non-functionalized analogue.

| MOF | Linker Core | Relative Luminescence Intensity | Application | Detection Limit (PO₄³⁻) |

|---|---|---|---|---|

| JNU-219 | Benzene | 1x | - | - |

| JNU-220 | Pyrazine | ~30x | Ratiometric Sensing | 0.22 μM |

Crystal Engineering of Pyrazine Scaffolds

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. Pyrazine derivatives are excellent candidates for crystal engineering due to their rigid structure and ability to participate in various non-covalent interactions, such as hydrogen and halogen bonding. mdpi.comacs.org

A study on copper(I) bromide complexes with chloro-substituted pyrazin-2-amines provides a clear example of crystal engineering in action. mdpi.com In these systems, the final supramolecular architecture—whether a 1D chain or a 2D sheet—is directed by a combination of coordination bonds and weaker intermolecular forces. The C2-amino group is particularly important, as it acts as a hydrogen bond donor. mdpi.com

Specifically, self-complementary N–H∙∙∙N hydrogen bonds between adjacent pyrazine ligands lead to the formation of robust dimers described by the R₂²(8) graph set notation. mdpi.com These hydrogen-bonded dimers then serve as building blocks that assemble into larger architectures. In complexes where the pyrazine ligand coordinates in a monodentate fashion, these hydrogen bonds link the units into laminar 2D sheet structures. mdpi.com This demonstrates how predictable, directional interactions can be harnessed to control the dimensionality and topology of the final crystalline material. The use of pyrazine co-formers has also been shown to be a prolific strategy in creating new crystalline materials. acs.org

Control of Solid-State Assembly via Non-Covalent Interactions

The solid-state structure of pyrazine derivatives is heavily influenced by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. A study on chloro-substituted pyrazin-2-amine copper(I) bromide complexes demonstrated that the position of the chloro substituent significantly influences the coordination mode and the resulting supramolecular architecture. mdpi.com In these systems, a combination of cyclic and non-cyclic hydrogen bonds, particularly N–H∙∙∙Br–Cu interactions, and halogen bonds (C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu) are instrumental in forming extended polymeric structures. mdpi.com

For this compound, the presence of the diethylamino group introduces additional possibilities for hydrogen bonding, while the chloro substituent can participate in halogen bonding. The interplay between these interactions can be systematically tuned to direct the self-assembly of the molecules into desired architectures. Research on 2-aminopyrazines has shown that modulating the electrostatic charge on the hydrogen-bond acceptor sites can predictably influence the formation of intermolecular hydrogen bonds with other molecules, such as carboxylic acids. researchgate.netrsc.org This principle of "synthon crossover," where multiple competitive binding sites are present, allows for the creation of diverse supramolecular structures. researchgate.netrsc.org

The table below summarizes the key non-covalent interactions that can be exploited in the solid-state assembly of materials containing this compound, based on studies of related compounds.

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Hydrogen Bonding | Diethylamino group (N-H with a suitable acceptor) | Formation of chains, sheets, and 3D networks |

| Halogen Bonding | Chloro substituent (Cl with a suitable donor) | Directional control of crystal packing |

| π-π Stacking | Pyrazine ring | Stabilization of layered structures |

| C-H···N/Cl Interactions | Alkyl C-H bonds and pyrazine nitrogen or chlorine | Fine-tuning of molecular packing |

By carefully selecting co-formers or modifying the substitution pattern, it is possible to control the dimensionality and topology of the resulting solid-state structures, leading to materials with tailored properties.

Rational Design of Crystalline Materials

The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions, are highly applicable to this compound. nih.gov The predictable nature of hydrogen and halogen bonding in pyrazine systems allows for the rational design of crystalline materials with specific properties.

A key strategy in the rational design of such materials is the use of modular building blocks that can self-assemble in a predetermined manner. Studies on 2-aminopyrazines have demonstrated that co-crystallization with carboxylic acids leads to the formation of robust hydrogen-bonded motifs. researchgate.netrsc.org The primary driving force for this assembly is often a two-point O–H∙∙∙N/O∙∙∙H–N synthon, though single-point interactions are also observed. rsc.org

In the case of this compound, the combination of the amino group, the pyrazine nitrogens, and the chloro substituent provides multiple sites for directed interactions. This allows for the construction of not only simple co-crystals but also more complex structures like coordination polymers. Research on chloro-substituted pyrazin-2-amine ligands with copper(I) bromide has shown that the substitution pattern dictates whether the ligand acts as a monodentate or a bridging unit, leading to the formation of 1D and 2D coordination polymers. mdpi.comresearchgate.net The resulting networks are further stabilized by a combination of hydrogen and halogen bonds, demonstrating a cooperative effect between these non-covalent forces. mdpi.com The ability to form such extended, ordered structures is crucial for applications in areas like gas storage, catalysis, and molecular electronics.

Pyrazine Derivatives in Photovoltaic Devices

The electron-deficient nature of the pyrazine ring makes its derivatives attractive candidates for use in organic photovoltaic devices, particularly in organic solar cells (OSCs). mdpi.com In these devices, an electron donor and an electron acceptor material are blended to form a bulk heterojunction where light absorption leads to charge separation and the generation of a photocurrent.

Pyrazine-based polymers have been successfully employed as electron donor materials in high-performance OSCs. acs.orgacs.org The inclusion of the pyrazine unit in the polymer backbone helps to lower the energy levels of the molecular orbitals, which is beneficial for achieving high open-circuit voltages. Furthermore, the planarity and crystallinity of these polymers can be tuned by modifying the substituents, which in turn affects charge transport properties. acs.org For instance, research on two pyrazine-based donor polymers, PQ1 and PQ2, showed that the polymer with better planarity and higher crystallinity (PQ1) led to a significantly higher power conversion efficiency of 15.82% when blended with a suitable acceptor. acs.org

Another study reported an efficiency of over 16% for an OSC based on a low-cost pyrazine-based polymer donor, highlighting the potential for these materials in commercially viable solar cell technologies. rsc.org More recently, a cyano-functionalized pyrazine was used as a solid additive in a binary organic solar cell, boosting its efficiency to an impressive 19.67%. rsc.org This demonstrates that pyrazine derivatives can play multiple roles in optimizing the performance of photovoltaic devices, not just as the primary light-absorbing or charge-donating component.

While specific data on the photovoltaic performance of this compound is not yet available, its structural features suggest it could be a valuable component. The electron-withdrawing chloro group and the electron-donating diethylamino group would modulate the electronic properties of the pyrazine core, allowing for fine-tuning of its energy levels to match those of other materials in a photovoltaic device. Its ability to participate in specific non-covalent interactions could also be leveraged to control the morphology of the active layer, which is a critical factor for efficient charge separation and transport.

The table below lists some of the pyrazine derivatives that have been investigated for photovoltaic applications and their reported efficiencies.

| Pyrazine Derivative | Role in Device | Reported Power Conversion Efficiency (PCE) |

| PQ1 Polymer | Donor | 15.82% acs.org |

| PPz-T Polymer | Donor | >16% rsc.org |

| Cyano-functionalized pyrazine | Solid Additive | 19.67% rsc.org |

| TPPF Photosensitizer | Dye in DSSC | 2.64% mdpi.com |

The continued exploration of pyrazine derivatives, including this compound, holds significant promise for the development of next-generation, low-cost, and high-efficiency solar energy conversion technologies.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of highly functionalized pyrazines often relies on traditional methods that may involve hazardous reagents, toxic solvents, and significant waste generation. chemistryjournals.net The future development for 3-chloro-N,N-diethylpyrazin-2-amine will necessitate the adoption of green chemistry principles to create more sustainable and efficient synthetic pathways. chemistryjournals.netnih.gov

Research in this area should focus on several key strategies:

Use of Renewable Feedstocks: Exploring routes that begin from bio-based starting materials, such as amino acids, could provide a sustainable alternative to petrochemical-derived precursors. researchgate.net

Catalytic Methods: Implementing advanced catalytic systems can improve reaction efficiency and atom economy. For instance, using supported metal oxide catalysts for specific transformations could replace stoichiometric reagents, thereby reducing waste. beilstein-journals.org

Safer Solvents: A shift from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net

Energy Efficiency: Investigating microwave-assisted synthesis or flow chemistry processes can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

The table below contrasts a hypothetical traditional synthesis with a potential green alternative, highlighting areas for future research.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Hypothetical Traditional Route | Potential Green Chemistry Route | Future Research Goal |

|---|---|---|---|

| Starting Materials | Petrochemical-based precursors | Nitrogen-rich biomass (e.g., amino acids) researchgate.net | Develop efficient biomass-to-pyrazine conversion methods. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or supercritical CO2 chemistryjournals.net | Optimize reaction conditions in benign solvent systems. |

| Catalysis | Stoichiometric reagents (e.g., strong bases) | Reusable solid-acid/base catalysts, biocatalysis chemistryjournals.netresearchgate.net | Design selective and recyclable catalysts for pyrazine (B50134) synthesis. |

| Energy Input | Conventional reflux heating (prolonged) | Microwave-assisted heating or continuous flow reactors chemistryjournals.net | Lower the energy footprint of the synthesis and improve scalability. |

| Waste Generation | High (significant byproducts) | Low (high atom economy) chemistryjournals.net | Design pathways that maximize the incorporation of reactant atoms into the final product. |

Exploration of Underexplored Reactivity Pathways

The electronic nature of the pyrazine ring, characterized by decreased electron density at the carbon atoms and increased density at the nitrogen atoms, governs its reactivity. nih.govmdpi.com In this compound, the interplay between the electron-withdrawing chloro group and the electron-donating diethylamino group creates a unique reactivity profile that remains largely unexplored.

Future research should investigate:

Cross-Coupling Reactions: While Suzuki, Stille, and Buchwald-Hartwig couplings are common for heterocycles, their application to selectively substitute the chloro group of this specific molecule without affecting other positions could yield novel derivatives. The presence of the adjacent diethylamino group may sterically and electronically influence the reaction's feasibility and outcome.

C-H Functionalization: Direct C-H activation at the unsubstituted C-5 and C-6 positions of the pyrazine ring represents a highly efficient, atom-economical method for creating new C-C or C-heteroatom bonds. This avoids the need for pre-functionalized starting materials.

Reactivity of the Diethylamino Group: Exploring transformations of the N,N-diethylamino substituent itself, such as selective N-dealkylation or oxidation, could provide access to new families of pyrazine compounds with different properties.

Table 2: Potential Underexplored Reactions for this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts | Significance of Future Research |

|---|---|---|---|

| Palladium-catalyzed Cross-Coupling | C-3 (Cl position) | Pd(OAc)2, various phosphine (B1218219) ligands, boronic acids/esters | Create diverse libraries of 3-substituted pyrazines for screening. |

| Direct C-H Arylation | C-5 or C-6 position | Ru(II) or Rh(III) catalysts | Provide a step-efficient route to complex pyrazines. |

| Nucleophilic Aromatic Substitution | C-3 (Cl position) | Various nucleophiles (e.g., alkoxides, thiols) | Investigate the influence of the amino group on substitution kinetics. |

Advanced Computational Modeling for Predictability in Pyrazine Chemistry

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and saving resources. researchgate.net For this compound, advanced modeling can provide deep insights into its behavior.

Future research directions include:

Density Functional Theory (DFT) Studies: Employing DFT methods, such as B3LYP/6-311+G**, can accurately predict geometric parameters, electronic structures, and spectroscopic properties (NMR, IR, UV-Vis). mdpi.comnih.gov This can help rationalize the observed reactivity and guide the design of new experiments.

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy profiles of potential reactions, predicting which pathways are most favorable. This is particularly valuable for understanding the regioselectivity of C-H functionalization or cross-coupling reactions.

Machine Learning (ML) and AI: The development of machine learning models trained on large chemical reaction datasets is an emerging frontier. nih.govarxiv.org Such models could predict the optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives of this compound or even discover entirely new transformations. nih.gov

Table 3: Application of Computational Models in Pyrazine Chemistry

| Modeling Technique | Specific Application for this compound | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals and charge distribution. mdpi.comacs.org | Predict the most nucleophilic and electrophilic sites, guiding reaction design. |

| Molecular Dynamics (MD) | Simulation of the molecule's interaction with solvents or biological targets. | Understand solubility, conformational preferences, and binding modes. |

| Vibronic Coupling Simulations | Prediction of absorption and emission spectra. chemrxiv.org | Aid in the interpretation of experimental spectroscopic data for materials science applications. |

Integration of Pyrazine Derivatives in Advanced Functional Materials

Pyrazine derivatives are increasingly recognized for their utility in materials science due to their favorable electronic properties and ability to act as ligands. rsc.orgmdpi.com They are key components in organic light-emitting diodes (OLEDs), solar cells, and polymers. lifechemicals.comrsc.org The specific electronic profile of this compound makes it an attractive candidate as a building block for novel functional materials.

Emerging areas for integration include:

Organic Semiconductors: The pyrazine ring is electron-deficient, making it an excellent n-type material. The substituents on this compound would modulate the HOMO/LUMO energy levels, tuning its charge transport properties for use in organic field-effect transistors (OFETs) or photovoltaics. rsc.org

Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms can coordinate with metal ions to form porous, crystalline MOFs. researchgate.net Using this compound as a linker could lead to MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis.

Luminescent Materials: By incorporating this pyrazine derivative into larger conjugated systems, it may be possible to create new fluorescent or phosphorescent materials for use in OLEDs or chemical sensors. The substituents would influence the emission wavelength and quantum yield.

Table 4: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound | Key Modifiable Property | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Monomer unit in a polymer backbone. lifechemicals.com | Electronic bandgap, solubility. | Organic photovoltaics (solar cells), OFETs. rsc.org |

| Metal-Organic Frameworks (MOFs) | Bridging ligand connecting metal centers. researchgate.net | Pore size, framework polarity. | Selective gas adsorption, heterogeneous catalysis. |

| Emitters for OLEDs | Core of a luminescent molecule. | Emission color, photoluminescent quantum yield. | Display and lighting technology. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N,N-diethylpyrazin-2-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloropyrazine-2-amine with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. Solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios are critical. Post-synthesis purification via recrystallization or column chromatography enhances purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns and amine proton environments. IR spectroscopy identifies N-H stretching (~3300 cm) and C-Cl bonds (~750 cm). Mass spectrometry (HRMS) verifies molecular weight.

- Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and optimizes molecular geometry. Basis sets like 6-31G(d) balance accuracy and computational cost .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodological Answer : Determine solubility via phase partitioning experiments (water/organic solvents). LogP values can be calculated using software like ChemAxon or experimentally via shake-flask methods. These properties guide solvent selection for biological assays (e.g., DMSO for stock solutions) and synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols using controls (e.g., reference inhibitors) and validate results across multiple assays (e.g., enzymatic inhibition vs. cell viability). Structure-activity relationship (SAR) studies can isolate critical functional groups (e.g., chlorine position) affecting activity .

Q. What reaction mechanisms explain the regioselectivity of halogenation or substitution in pyrazine derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-withdrawing chlorine) and steric factors. Computational modeling (e.g., Fukui indices) identifies reactive sites. Experimental validation via kinetic studies (e.g., monitoring intermediates via -NMR in fluorinated analogs) clarifies mechanistic pathways .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and stability. Use crystal structures of target proteins (e.g., proteases) from the PDB. Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What strategies mitigate degradation or instability during storage or biological assays?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure identify degradation pathways (e.g., hydrolysis of the chloro group). Use stabilizers like antioxidants (e.g., BHT) or lyophilization for long-term storage. Monitor purity via HPLC at regular intervals .

Data Analysis & Interpretation

Q. How should researchers address conflicting computational and experimental data regarding the compound’s electronic properties?

- Methodological Answer : Reconcile discrepancies by re-evaluating computational parameters (e.g., solvent models in DFT) and experimental conditions (e.g., solvent polarity in UV-Vis spectroscopy). Benchmark against structurally similar compounds with well-characterized properties .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC. Validate with replicates (n ≥ 3) and apply ANOVA for significance testing. Software like GraphPad Prism ensures robust curve fitting .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 199.67 g/mol | |

| logP | Shake-flask (octanol/water) | 2.1 ± 0.3 | |

| Solubility in DMSO | Gravimetric analysis | >50 mM | |

| DFT HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.8 eV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.